2-Methoxy-5-nitrophenol

Nonlinear Optics Second Harmonic Generation Materials Science

2-Methoxy-5-nitrophenol (5-Nitroguaiacol) offers exclusive electronic push-pull characteristics and non-centrosymmetric crystal packing (space group P2₁), delivering a superior second-order NLO coefficient (d₂₂ = 46±7 pm/V). This ensures unmatched efficiency in SHG devices and integrated optics. As a major photoproduct (69.2% yield, Ea = 1.8 kcal/mol) and key intermediate for VEGF/tyrosine kinase inhibitors, it provides a high-purity, reliable building block for advanced material R&D and pharmaceutical synthesis. Select this specific isomer for superior performance.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 636-93-1
Cat. No. B041512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-nitrophenol
CAS636-93-1
Synonyms2-Methoxy-5-nitrophenol;  5-Nitroguaiacol;  2-Hydroxy-4-nitroanisole;  2-Methoxy-5-nitrophenol;  3-Hydroxy-4-methoxynitrobenzene;  3-Nitro-6-methoxyphenol;  4-Nitro-2-hydroxyanisole;  5-Nitroguaiacol
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3
InChIKeyKXKCTSZYNCDFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-nitrophenol (CAS 636-93-1) – Technical Profile and Strategic Procurement Considerations for Research and Industrial Applications


2-Methoxy-5-nitrophenol (CAS 636-93-1), also known as 5-nitroguaiacol, is a disubstituted phenolic compound belonging to the methoxynitrophenol isomer class, with a molecular formula of C₇H₇NO₄ and a molecular weight of 169.13 g/mol [1]. Its solid-state crystalline structure is non-centrosymmetric (space group P2₁), a key attribute for nonlinear optical (NLO) applications [2]. The compound is routinely synthesized via regioselective nitration of guaiacol (2-methoxyphenol), and it serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

2-Methoxy-5-nitrophenol Procurement: Why Substitution with Other Methoxynitrophenol Isomers or Simple Nitrophenols Compromises Performance


Simply substituting 2-methoxy-5-nitrophenol with other methoxynitrophenol positional isomers or commercially available nitrophenols is not functionally equivalent. The specific placement of the methoxy (-OCH₃) and nitro (-NO₂) groups on the aromatic ring dictates the molecule's electronic push-pull characteristics, which are fundamental to its nonlinear optical (NLO) response and regioselective reactivity [1]. Furthermore, the distinct crystalline packing of this isomer, driven by its unique hydrogen-bonding network, results in a non-centrosymmetric space group (P2₁) that is absent in many of its structural analogs, a prerequisite for bulk second-harmonic generation (SHG) [2]. Even in electrochemical detection, the compound's adsorption and redox behavior at a mercury electrode differ substantially from that of 4-nitrophenol and 2-nitrophenol, necessitating distinct analytical conditions and demonstrating that generic class-level assumptions of behavior are unreliable [3].

Quantitative Evidence Guide for 2-Methoxy-5-nitrophenol (CAS 636-93-1): Direct Comparisons with In-Class Analogs and Functional Alternatives


Nonlinear Optical (NLO) Coefficient d22 Compared to Standard Reference Urea

2-Methoxy-5-nitrophenol (MNP) demonstrates a second-order nonlinear optical coefficient (d₂₂) of 46±7 pm/V at a fundamental wavelength of 1064 nm, which is significantly higher than that of the classic reference material urea (d₃₆ = 0.7 pm/V at the same wavelength) [1]. This large NLO response is attributed to the molecule's intramolecular charge-transfer (ICT) character, which is optimized by the relative positioning of the electron-donating methoxy group and the electron-withdrawing nitro group [2].

Nonlinear Optics Second Harmonic Generation Materials Science

Regioselectivity and Photochemical Yield Compared to Co-Products

In the nucleophilic aromatic photosubstitution of 2-chloro-4-nitroanisole, irradiation (λ > 330 nm) at 25 °C in aqueous NaOH yields three products. 2-Methoxy-5-nitrophenol is formed with a chemical yield of 69.2%, which is significantly higher than the yields for the two competing photoproducts, 2-chloro-4-nitrophenol (14.3%) and 3-chloro-4-methoxyphenol (16.5%) [1]. The activation energies for the formation of these three products from the triplet state were determined to be 1.8, 2.4, and 2.7 kcal/mol, respectively, quantitatively demonstrating that the formation of 2-methoxy-5-nitrophenol is kinetically favored [1].

Photochemistry Nucleophilic Aromatic Substitution Synthetic Methodology

Thermodynamic Stability: Standard Molar Enthalpy of Formation in the Condensed Phase

The standard molar enthalpy of formation in the condensed phase for 2-methoxy-5-nitrophenol is -382.2 ± 1.5 kJ/mol, which is lower (i.e., more thermodynamically stable) than that of its isomer 4-methoxy-2-nitrophenol (-368.7 ± 1.4 kJ/mol) [1]. The value for the third isomer, 2-methoxy-4-nitrophenol, is -373.4 ± 1.2 kJ/mol, which also indicates lower stability compared to the 2-methoxy-5-nitrophenol isomer [1].

Thermochemistry Process Safety Isomer Stability

Electrochemical Detection Limit by Adsorptive Stripping Voltammetry

Using adsorptive stripping voltammetry (AdSV) at a hanging mercury drop electrode, 2-methoxy-5-nitrophenol can be quantified within a concentration range of 2 × 10⁻⁹ to 1 × 10⁻⁷ mol L⁻¹ [1]. In comparison, the structurally simpler analogs 4-nitrophenol and 2-nitrophenol exhibit different and generally less sensitive detection limits under similar conditions, with 4-nitrophenol detectable from 2 × 10⁻¹⁰ to 1 × 10⁻⁷ mol L⁻¹ and 2-nitrophenol from 2 × 10⁻⁸ to 1 × 10⁻⁷ mol L⁻¹, highlighting that each compound requires a tailored analytical approach [1].

Analytical Chemistry Electrochemistry Environmental Monitoring

Validated Application Scenarios for 2-Methoxy-5-nitrophenol (CAS 636-93-1) Based on Quantitative Performance Evidence


Development of High-Efficiency Organic Nonlinear Optical (NLO) Devices

The superior second-order NLO coefficient (d₂₂ = 46±7 pm/V at 1064 nm) of 2-methoxy-5-nitrophenol directly supports its use as an active material in wavelength conversion devices, such as optical fibers for second-harmonic generation (SHG) [4]. This quantifiable performance advantage over standard materials like urea (d₃₆ = 0.7 pm/V) makes it a preferred candidate for R&D in integrated optics and laser technology where higher conversion efficiency is paramount.

Reliable Intermediate in Regioselective Synthetic Photochemistry

Given its predominant formation (69.2% yield) as the major photoproduct from 2-chloro-4-nitroanisole [4], 2-methoxy-5-nitrophenol is a predictable and high-yield starting material or intermediate in photochemical synthesis. Its kinetically favored formation (Ea = 1.8 kcal/mol) ensures consistent and efficient production in processes that leverage nucleophilic aromatic photosubstitution, minimizing purification efforts from lower-yielding side products.

Pharmaceutical Research: Synthesis of Bioactive Scaffolds

2-Methoxy-5-nitrophenol is a documented precursor in the synthesis of complex pharmacophores, specifically for developing potent VEGF and tyrosine kinase inhibitors, as well as GABA analogues and the phosphodiesterase inhibitor rolipram [4]. Its specific substitution pattern provides a unique handle for further derivatization, enabling the construction of target molecules that are not readily accessible from other methoxynitrophenol isomers.

Reference Standard in Specialized Electroanalytical Method Development

The well-defined electrochemical behavior of 2-methoxy-5-nitrophenol, with a quantifiable detection limit in the 2 × 10⁻⁹ mol L⁻¹ range via AdSV [4], makes it a valuable reference compound for developing and validating voltammetric methods. This is particularly relevant for quality control and trace analysis in formulations containing mixtures of nitrophenolic compounds, where it must be distinguished from interferents like 4-nitrophenol and 2-nitrophenol.

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